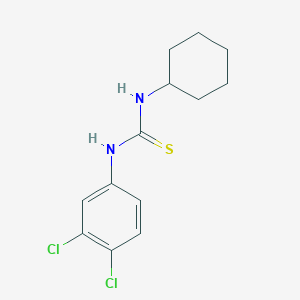![molecular formula C14H9Cl2FN2OS B5760151 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)
2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to have a unique mechanism of action that targets multiple pathways involved in tumor growth and angiogenesis.
Mécanisme D'action
2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 has a unique mechanism of action that targets multiple pathways involved in tumor growth and angiogenesis. It inhibits the activity of several kinases, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β, which are involved in the MAPK/ERK and PI3K/Akt signaling pathways. This leads to the inhibition of tumor cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to the inhibition of tumor cell proliferation and angiogenesis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 in lab experiments is its ability to target multiple pathways involved in tumor growth and angiogenesis. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and angiogenesis. However, one of the limitations of using this compound 43-9006 is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006. One direction is to further investigate its mechanism of action and identify additional targets that may be involved in its antitumor activity. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need to develop new analogs of this compound 43-9006 that may have improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 is a synthetic compound that was first developed by Bayer Pharmaceuticals in the late 1990s. The synthesis method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-fluoroaniline in the presence of carbon disulfide and potassium carbonate. The resulting intermediate is then reacted with thiourea to yield this compound 43-9006.
Applications De Recherche Scientifique
2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. In preclinical studies, this compound 43-9006 has been shown to have antitumor activity against a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
2,4-dichloro-N-[(2-fluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2OS/c15-8-5-6-9(10(16)7-8)13(20)19-14(21)18-12-4-2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYBRBTQYJSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)

![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)

